molecular formula C9H16N2 B15228431 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

Katalognummer: B15228431
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: VXCGREQEIZWXFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-3-azabicyclo[311]heptan-6-amine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and an azabicycloheptane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, where it mimics the pyridine ring and improves physicochemical properties . The compound’s unique structure allows it to interact with various receptors and enzymes, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: A similar compound without the cyclopropyl group.

    Bicyclo[3.1.1]heptane: A related compound lacking the nitrogen atom.

    Pyridine: An aromatic compound with a nitrogen atom in the ring structure.

Uniqueness

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its combination of a cyclopropyl group and an azabicycloheptane core. This structure imparts distinct physicochemical properties and potential biological activities that are not observed in its analogs .

Eigenschaften

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

3-cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C9H16N2/c10-9-6-3-7(9)5-11(4-6)8-1-2-8/h6-9H,1-5,10H2

InChI-Schlüssel

VXCGREQEIZWXFW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CC3CC(C2)C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.